![molecular formula C6H15NO B12520925 2-[Methyl(propyl)amino]ethanol CAS No. 2893-45-0](/img/structure/B12520925.png)
2-[Methyl(propyl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Propyl-N-methylethanolamine is an organic compound that belongs to the class of alkanolamines. It is characterized by the presence of both an amine group and a hydroxyl group, making it a versatile intermediate in various chemical reactions. This compound is used in a wide range of applications, including pharmaceuticals, water treatment, and as a solvent in industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Propyl-N-methylethanolamine can be synthesized through the reaction of propylamine with ethylene oxide. The reaction typically occurs in an aqueous solution, where ethylene oxide is added to an excess of propylamine. This process yields a mixture of N-Propyl-N-methylethanolamine and other by-products, which can be separated through fractional distillation.
Industrial Production Methods
In industrial settings, the production of N-Propyl-N-methylethanolamine involves continuous feeding of reactants into a flow reactor. The reaction conditions are carefully controlled to ensure high yields of the desired product. Excess propylamine and water are removed in downstream processing steps, and the final product is isolated through distillation.
Chemical Reactions Analysis
Types of Reactions
N-Propyl-N-methylethanolamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
N-Propyl-N-methylethanolamine is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including polymers and surfactants.
Biology: The compound is used in the study of biochemical pathways and as a reagent in enzymatic reactions.
Medicine: It is explored for its potential therapeutic properties and as a building block in drug synthesis.
Mechanism of Action
The mechanism of action of N-Propyl-N-methylethanolamine involves its interaction with various molecular targets. The compound can act as a base, forming neutral salts with fatty acids, which are used as surfactants. It also participates in hydrogen bonding and nucleophilic substitution reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-Methylethanolamine: Similar in structure but with a methyl group instead of a propyl group.
Dimethylethanolamine: Contains two methyl groups attached to the nitrogen atom.
Diethylethanolamine: Contains two ethyl groups attached to the nitrogen atom.
Uniqueness
N-Propyl-N-methylethanolamine is unique due to its specific combination of a propyl group and a hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific solubility and reactivity characteristics .
Properties
CAS No. |
2893-45-0 |
|---|---|
Molecular Formula |
C6H15NO |
Molecular Weight |
117.19 g/mol |
IUPAC Name |
2-[methyl(propyl)amino]ethanol |
InChI |
InChI=1S/C6H15NO/c1-3-4-7(2)5-6-8/h8H,3-6H2,1-2H3 |
InChI Key |
GVFZJCJJUNBFNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


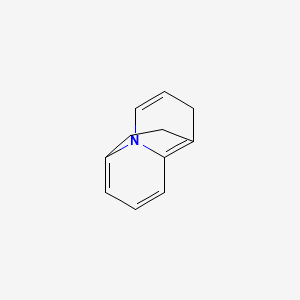

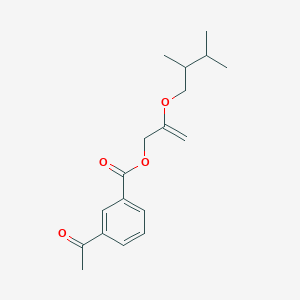
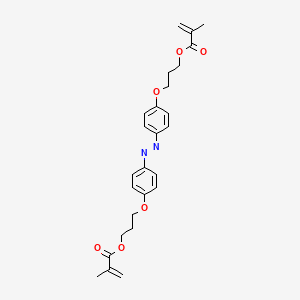

![2-{3-[4-(Bromomethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12520869.png)

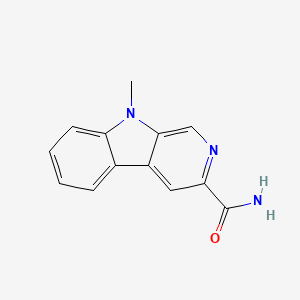
![5-[(3-Ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid](/img/structure/B12520880.png)
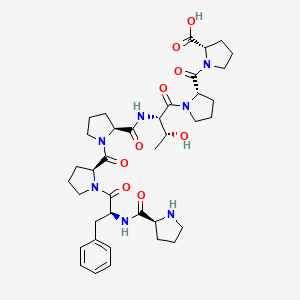
acetamido}hexanoic acid](/img/structure/B12520889.png)


![4-[(4-Carboxyphenyl)methyl]naphthalene-1-carboxylic acid](/img/structure/B12520912.png)
